molecular formula C6H11IO B13128782 2-(Iodomethyl)-2-methyltetrahydrofuran

2-(Iodomethyl)-2-methyltetrahydrofuran

Cat. No.: B13128782
M. Wt: 226.06 g/mol
InChI Key: LTNIHJIQWCGOTK-UHFFFAOYSA-N
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Description

Significance of the Tetrahydrofuran (B95107) Scaffold in Organic Synthesis

The tetrahydrofuran ring is a five-membered cyclic ether that is a fundamental structural motif in a vast array of natural products and biologically active molecules. researchgate.net Its prevalence is a testament to its inherent stability and the stereochemical diversity that can be achieved with various substitution patterns. The THF scaffold is a key component in compounds exhibiting a wide range of biological activities, making it a frequent target in synthetic organic chemistry. researchgate.net

Beyond its presence in natural products, tetrahydrofuran and its derivatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are widely utilized as solvents in organic reactions. wikipedia.orgacs.org 2-MeTHF, for instance, is often considered a "greener" alternative to THF due to its derivation from renewable resources like furfural (B47365) or levulinic acid, and its lower miscibility with water, which simplifies work-up procedures. nih.govnih.gov The physical and chemical properties of the THF ring, including its ability to act as a Lewis base, make it an effective medium for a variety of chemical transformations, including organometallic and biocatalytic reactions. researchgate.netacs.org

The Role of Halogenated Tetrahydrofuran Derivatives in Chemical Transformations

The introduction of a halogen atom onto the tetrahydrofuran scaffold dramatically enhances its synthetic utility. Halogenated derivatives serve as versatile intermediates, enabling a wide range of subsequent chemical modifications. The carbon-halogen bond provides a reactive site for nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents.

Specifically, iodinated tetrahydrofuran derivatives are of particular interest due to the high reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, thereby expanding the molecular diversity accessible from a single halogenated precursor. Furthermore, the presence of an iodine atom can influence the stereochemical outcome of reactions at adjacent centers. nih.gov

Scope and Research Focus on 2-(Iodomethyl)-2-methyltetrahydrofuran

Despite the broad importance of the tetrahydrofuran scaffold and its halogenated counterparts, a detailed survey of the scientific literature reveals that this compound remains a relatively underexplored compound. While its basic chemical properties can be inferred from its structure and the behavior of analogous compounds, dedicated research into its synthesis, reactivity, and applications is limited.

This article, therefore, aims to provide a comprehensive overview of this compound based on available data and established principles of organic chemistry. The subsequent sections will delve into its plausible synthetic routes, its expected chemical reactivity, and its potential as a building block in contemporary organic synthesis. The focus will remain strictly on the chemical nature and transformations of this specific compound, drawing on data from related structures where necessary to build a coherent scientific narrative.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C6H11IO
Molecular Weight 226.06 g/mol
IUPAC Name 2-(iodomethyl)-2-methyloxolane
CAS Number 854760-92-2
Canonical SMILES CC1(CCCO1)CI
InChI InChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

Data sourced from PubChem CID 86055634. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

2-(iodomethyl)-2-methyloxolane

InChI

InChI=1S/C6H11IO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3

InChI Key

LTNIHJIQWCGOTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CI

Origin of Product

United States

Synthetic Methodologies for the Formation of 2 Iodomethyl 2 Methyltetrahydrofuran and Its Derivatives

Iodocyclization Strategies for Tetrahydrofuran (B95107) Ring Formation

The intramolecular cyclization of unsaturated precursors initiated by an iodine electrophile, known as iodocyclization, is a powerful and widely employed method for the synthesis of halogenated heterocycles, including substituted tetrahydrofurans. This approach offers a direct route to the target molecule from acyclic starting materials.

Electrophilic Iodocyclization of Unsaturated Precursors

Electrophilic iodocyclization involves the activation of a carbon-carbon double or triple bond by an electrophilic iodine species, followed by intramolecular attack by a tethered nucleophile, typically a hydroxyl group, to form the heterocyclic ring. The reaction of homoallylic alcohols, such as 2-methylpent-4-en-1-ol, with an electrophilic iodine source is a direct pathway to 2-(iodomethyl)-2-methyltetrahydrofuran.

The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate upon the addition of an electrophilic iodine species (e.g., I₂) to the double bond of the unsaturated alcohol. This is followed by an intramolecular nucleophilic attack by the hydroxyl group. This ring-closure is generally favored to proceed via a 5-exo-tet pathway, leading to the formation of the five-membered tetrahydrofuran ring, which is kinetically favored over the 6-endo-tet cyclization that would yield a six-membered tetrahydropyran (B127337) ring. The stereochemical outcome of the reaction is often influenced by the substitution pattern of the starting material and the reaction conditions. For instance, the iodocyclization of 2-allylcyclohexanol (B3023535) and its derivatives has been shown to produce the corresponding 2-(iodomethyl)octahydrobenzofurans. nih.gov

Various iodine reagents can be employed for this transformation, including molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent and solvent can significantly impact the reaction's efficiency and selectivity.

Table 1: Examples of Electrophilic Iodocyclization for Tetrahydrofuran Synthesis

Precursor Reagents Product Yield (%) Reference
4-penten-1-ol I₂, Pyridine, CHCl₃ 2-(Iodomethyl)tetrahydrofuran Mixture with tetrahydropyran nih.gov

Radical Iodocyclization Pathways

An alternative approach to the formation of the tetrahydrofuran ring involves a radical-mediated cyclization. In this process, a radical is generated on the acyclic precursor, which then undergoes an intramolecular addition to the carbon-carbon double bond. Subsequent trapping of the resulting cyclized radical with an iodine atom source affords the desired iodomethyltetrahydrofuran derivative.

These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or can be induced photochemically. Historically, tin hydrides like tributyltin hydride (Bu₃SnH) were commonly used to generate the initial radical and propagate the chain reaction. However, due to the toxicity and difficulty in removing tin-based byproducts, significant research has been dedicated to developing "tin-free" radical cyclization methods. imperial.ac.ukrsc.org These newer methods often employ alternative radical mediators or proceed via different mechanistic pathways to avoid the use of organotin reagents.

The regioselectivity of the cyclization generally favors the 5-exo-trig pathway, leading to the formation of the five-membered ring, consistent with Baldwin's rules for radical cyclizations. The stereoselectivity of these reactions can be influenced by the substrate's stereochemistry and the reaction conditions.

Substrate Scope and Limitations in Iodocyclization Reactions

The success of iodocyclization reactions is highly dependent on the structure of the unsaturated precursor. The substitution pattern on the alkene and the carbon backbone can influence the rate, yield, and stereoselectivity of the cyclization. For instance, steric hindrance near the reacting centers can impede the cyclization process. researchgate.net

In electrophilic iodocyclization, the electronic nature of the double bond plays a crucial role. Electron-rich alkenes are more susceptible to electrophilic attack by iodine. The stereochemistry of the starting material can also direct the stereochemical outcome of the cyclization, often proceeding with high diastereoselectivity.

For radical cyclizations, the stability of the initially formed radical and the subsequent cyclized radical intermediate are important factors. The presence of substituents that can stabilize these radical species can facilitate the reaction. However, substrates that can undergo competing side reactions, such as premature reduction of the initial radical or alternative cyclization pathways, may lead to lower yields of the desired product. The substrate scope for the synthesis of sterically hindered tetrahydrofurans can be limited. researchgate.net

Functionalization of Existing Tetrahydrofuran Rings to Incorporate the Iodomethyl Moiety

An alternative synthetic strategy involves the modification of a pre-formed tetrahydrofuran ring to introduce the iodomethyl group at the 2-position. This approach is particularly useful when the desired tetrahydrofuran core is readily available or can be synthesized through other means.

Regioselective Iodination Methods

Direct iodination of a methyl group at the 2-position of a tetrahydrofuran ring is challenging due to the unactivated nature of the C-H bonds. However, if a precursor with a suitable functional group at the 2-position is available, regioselective iodination can be achieved. For instance, a primary alcohol, such as in 2-methyl-2-(hydroxymethyl)tetrahydrofuran, can be converted into an iodomethyl group through standard functional group interconversion reactions. This typically involves a two-step process where the alcohol is first converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone (B3395972) (the Finkelstein reaction).

A radical-based direct C-H iodination protocol has been developed for certain heterocyclic systems, but its application to simple alkyl-substituted tetrahydrofurans is not well-established. rsc.org

Multi-step Convergent Synthesis Approaches

Convergent synthesis strategies aim to construct the target molecule from several independently synthesized fragments. In the context of this compound, a convergent approach could involve the synthesis of a 2-methyltetrahydrofuran (B130290) derivative bearing a precursor functional group at the 2-position, which is then converted to the iodomethyl moiety in the final steps.

For example, a synthetic route could begin with the readily available 2-methyltetrahydrofuran. google.commdpi.com Functionalization at the 2-position can be challenging but may be achieved through various C-H activation methods or by starting from a precursor like tetrahydrofurfuryl alcohol, which can be converted to 2-methyltetrahydrofuran. bohrium.comresearchgate.net A more practical approach would be to start with a precursor that already contains the necessary carbon framework, such as 2-methyl-2-tetrahydrofurfuryl alcohol. This alcohol can then be subjected to the iodination procedures described in the previous section.

Another convergent strategy could involve the [3+2] cycloaddition or annulation reactions to construct the tetrahydrofuran ring with the desired substitution pattern already in place or with functional groups that can be easily converted to the iodomethyl group. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Enantiomers and Diastereomers

The generation of stereocenters in the synthesis of substituted tetrahydrofurans, including this compound, is a focal point of advanced organic synthesis. Methodologies to control the absolute and relative stereochemistry rely on the principles of asymmetric synthesis, employing either chiral auxiliaries, chiral catalysts, or substrate-based diastereocontrol. While specific literature on the stereoselective synthesis of this compound is limited, the principles can be extrapolated from studies on analogous substituted tetrahydrofuran systems. The primary route to this compound involves the iodocyclization of a suitable homoallylic alcohol, where stereocontrol can be imposed to yield specific enantiomers or diastereomers.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. wikipedia.org After serving its purpose, the auxiliary is removed, having imparted chirality to the product. wikipedia.org For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to the precursor molecule, for instance, a homoallylic alcohol.

While direct examples for the target molecule are not prevalent, the principle can be illustrated by the asymmetric synthesis of other substituted tetrahydrofurans. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used auxiliaries that can be employed to set stereocenters in a predictable manner. williams.edu In a hypothetical application to our target, a chiral auxiliary could be appended to the homoallylic alcohol precursor to influence the facial selectivity of the electrophilic attack by iodine during the cyclization step.

Catalytic asymmetric approaches represent a more atom-economical method for achieving stereoselectivity. These methods utilize a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Asymmetric halocyclization of olefins is a significant transformation for constructing a range of molecular structures. nih.gov Recent advancements have demonstrated the use of chiral catalysts in controlling the stereochemical outcome of such cyclizations. nih.govresearchgate.net For example, a chiral N,N'-dioxide/Ni(II) catalyst has been successfully used in the diastereo- and enantioselective [3 + 2] cycloaddition of alkenes with oxiranes to produce highly substituted chiral tetrahydrofurans. nih.gov

An illustrative example of a catalytic asymmetric iodocyclization is the additive-controlled stereodivergent synthesis of nucleosides, where a chiral phosphine (B1218219) catalyst is used. nih.gov The stereoselectivity is controlled by the choice of an additive, demonstrating a high level of control over the reaction outcome. nih.gov A similar catalytic system could potentially be adapted for the asymmetric iodocyclization of the appropriate homoallylic alcohol to yield enantiomerically enriched this compound.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Controlled Reference
Oxazolidinones Aldol Reactions, Alkylations williams.edu
Camphorsultam Various Asymmetric Transformations wikipedia.org
Pseudoephedrine Asymmetric Alkylation wikipedia.org
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) Asymmetric Alkylation wikipedia.org

Diastereocontrol in Cyclization Reactions

Diastereocontrol in the cyclization reactions to form substituted tetrahydrofurans is crucial when multiple stereocenters are formed. The stereochemical outcome of the electrophilic cyclization of homoallylic alcohols is influenced by the geometry of the starting alkene and the presence of existing stereocenters in the substrate. nih.govnottingham.ac.uk The formation of this compound from a precursor with pre-existing chirality would proceed with a certain degree of diastereoselectivity.

The iodocyclization reaction, a key method for synthesizing iodo-substituted tetrahydrofurans, proceeds via an iodonium ion intermediate. nottingham.ac.uknih.gov The subsequent intramolecular attack by the hydroxyl group can lead to different diastereomers. The stereochemical course of this reaction is often dictated by the minimization of steric interactions in the transition state. For instance, in the synthesis of 2,3,5-trisubstituted iodo-tetrahydrofurans via iodoetherification of homoallylic alcohols, the stereochemical outcome is well-defined. nottingham.ac.uk

The influence of Lewis acids on the diastereoselectivity of radical cyclizations to form tetrahydrofurans has also been investigated. researchgate.net While the synthesis of this compound is typically achieved through electrophilic iodocyclization rather than radical cyclization, these studies highlight that additives can significantly alter the diastereomeric ratio of the products. researchgate.net

In the context of forming a 2,2-disubstituted tetrahydrofuran like our target compound, if the precursor were a chiral homoallylic alcohol with a substituent that could direct the cyclization, diastereoselectivity could be achieved. The relative stereochemistry of the substituents on the newly formed ring would be determined by the preferred conformation of the molecule during the ring-closing step.

Table 2: Factors Influencing Diastereoselectivity in Tetrahydrofuran Synthesis

Influencing Factor Mechanism/Principle Example Reaction Reference
Alkene Geometry The (E) or (Z) geometry of the double bond in the precursor can dictate the relative stereochemistry of the substituents in the product. Electrophilic Cycloetherification nih.gov
Existing Stereocenters (Substrate Control) A chiral center in the substrate can direct the approach of the electrophile and the subsequent cyclization, leading to one diastereomer preferentially. Iodocyclization of Chiral Homoallylic Alcohols nottingham.ac.uk
Lewis Acid Additives Coordination of a Lewis acid can alter the conformation of the transition state, thereby influencing the diastereomeric outcome. Radical Cyclization researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Iodomethyl 2 Methyltetrahydrofuran

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary carbon bearing the iodine atom in 2-(Iodomethyl)-2-methyltetrahydrofuran is an electrophilic center susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, influenced by the choice of nucleophile, solvent, and temperature.

Scope of Nucleophiles and Reaction Conditions

A diverse array of nucleophiles can be employed to displace the iodide leaving group. The reaction conditions are generally tailored to the specific nucleophile being used.

Common nucleophiles include oxygen-based nucleophiles like hydroxide and alkoxides, nitrogen-based nucleophiles such as ammonia and amines, and carbon-based nucleophiles like cyanide. The reactivity of these nucleophiles is often enhanced by using a suitable solvent that can stabilize the transition state. Polar aprotic solvents are frequently employed for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity.

NucleophileReagent ExampleSolventConditionsProduct Type
HydroxideSodium Hydroxide (NaOH)Aqueous solutionHeatAlcohol
CyanidePotassium Cyanide (KCN)Ethanol (B145695)/WaterHeat under refluxNitrile
AmmoniaAmmonia (NH₃)EthanolHeat under pressurePrimary Amine

This table presents a generalized overview of typical conditions for nucleophilic substitution on primary alkyl iodides and serves as a predictive model for the reactivity of this compound.

Stereochemical Outcome of Substitution Reactions

For SN2 reactions occurring at a chiral center, a complete inversion of stereochemistry is a hallmark of the mechanism. nih.govscispace.com This is due to the "backside attack" of the nucleophile on the electrophilic carbon, approaching from the side opposite to the leaving group. nih.govlibretexts.org In the case of this compound, while the carbon of the iodomethyl group is not a stereocenter itself, if the tetrahydrofuran (B95107) ring contains stereocenters, the SN2 reaction at the primary carbon proceeds with a predictable stereochemical outcome, preserving the relative stereochemistry of the ring.

The stereospecific nature of the SN2 reaction ensures that if a stereochemically pure starting material is used, the product will also be stereochemically pure, with an inverted configuration at the reaction center. scispace.com This predictable stereochemical control is a powerful tool in asymmetric synthesis.

Radical Reactions Initiated by the Iodomethyl Group

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a primary alkyl radical. This radical intermediate can then participate in a variety of subsequent reactions, most notably intramolecular cyclizations and intermolecular couplings. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tri-n-butyltin hydride (Bu₃SnH). researchgate.netlibretexts.org

Intramolecular Radical Cyclizations

When the this compound moiety is part of a larger molecule containing an unsaturated functional group, such as an alkene or alkyne, an intramolecular radical cyclization can occur. nih.gov Following the generation of the primary radical at the methyl group, it can add to the internal double or triple bond, forming a new ring. The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored.

The general mechanism involves:

Initiation: A radical initiator generates a tributyltin radical from tri-n-butyltin hydride.

Propagation: The tributyltin radical abstracts the iodine atom from this compound to form a primary alkyl radical. This radical then cyclizes onto an intramolecular π-system. The resulting cyclized radical abstracts a hydrogen atom from another molecule of tri-n-butyltin hydride to yield the final product and regenerate the tributyltin radical, which continues the chain reaction. researchgate.net

Intermolecular Radical Coupling Reactions

The primary radical generated from this compound can also participate in intermolecular reactions, coupling with other molecules. nih.gov A common reaction is the addition to electron-deficient alkenes in a Giese-type reaction. In this process, the nucleophilic alkyl radical adds to the β-carbon of an α,β-unsaturated carbonyl compound, ester, or nitrile. The resulting α-radical is then quenched by a hydrogen atom donor, such as tri-n-butyltin hydride.

These intermolecular couplings allow for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures from the relatively simple this compound building block.

Electrophilic and Metal-Catalyzed Transformations

The this compound molecule can be converted into organometallic reagents, which then undergo a variety of metal-catalyzed cross-coupling reactions. The formation of a Grignard reagent is a common strategy. libretexts.org

By reacting this compound with magnesium metal in an ether solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself, the corresponding Grignard reagent, (2-methyltetrahydrofuran-2-yl)methylmagnesium iodide, can be prepared. libretexts.org This organometallic species can then be used in various palladium- or iron-catalyzed cross-coupling reactions, such as Suzuki, Kumada, and Negishi couplings, to form new carbon-carbon bonds with aryl, vinyl, or other alkyl halides and triflates.

The use of 2-MeTHF as a solvent in these reactions is advantageous due to its higher boiling point and lower water solubility compared to tetrahydrofuran (THF), which can facilitate reactions at higher temperatures and simplify workup procedures.

Catalyst SystemCoupling PartnerReaction TypeProduct
Pd(PPh₃)₄Aryl boronic acidSuzuki Coupling2-(Arylmethyl)-2-methyltetrahydrofuran
FeCl₃Aryl halideKumada-type Coupling2-(Arylmethyl)-2-methyltetrahydrofuran
Ni(dppe)Cl₂Organozinc reagentNegishi Coupling2-(Alkylmethyl)-2-methyltetrahydrofuran

This table illustrates potential metal-catalyzed cross-coupling reactions of the Grignard reagent derived from this compound, based on established methodologies.

Organometallic Reactivity and its Influence on Transformation Pathways

The presence of an iodomethyl group attached to the tetrahydrofuran ring in this compound provides a reactive site for the formation of various organometallic reagents. The transformation of the carbon-iodine bond into a carbon-metal bond significantly alters the reactivity of the molecule, opening up pathways for nucleophilic substitution and cross-coupling reactions.

One of the most common applications of primary iodides in organometallic chemistry is the formation of organozinc reagents. The direct insertion of zinc metal into the carbon-iodine bond of this compound would yield the corresponding organozinc iodide, (2-methyltetrahydrofuran-2-yl)methylzinc iodide. This transformation is typically achieved using activated zinc, such as Rieke zinc, or by initiating the reaction with reagents like 1,2-diiodoethane. The resulting organozinc compound is a valuable intermediate in organic synthesis due to its moderate reactivity and high functional group tolerance.

The reactivity of the generated organozinc reagent is influenced by the solvent and the presence of additives. In polar aprotic solvents like tetrahydrofuran (THF), the organozinc species exists in equilibrium between the alkylzinc halide (RZnX) and the dialkylzinc (R₂Zn) and zinc halide (ZnX₂), known as the Schlenk equilibrium. The addition of lithium salts, such as lithium chloride, can break up aggregates of the organozinc reagent, leading to the formation of more soluble and reactive "ate" complexes. This enhanced reactivity is crucial for subsequent transformation pathways, particularly in cross-coupling reactions.

The table below summarizes the expected organometallic intermediates formed from this compound and their general reactivity.

Organometallic Reagent PrecursorReagentResulting Organometallic SpeciesGeneral Reactivity Pathway
This compoundZinc (Zn)(2-Methyltetrahydrofuran-2-yl)methylzinc iodideNucleophilic addition, Cross-coupling (e.g., Negishi)
This compoundMagnesium (Mg)(2-Methyltetrahydrofuran-2-yl)methylmagnesium iodideGrignard-type reactions
This compoundLithium (Li)(2-Methyltetrahydrofuran-2-yl)methyllithiumHighly nucleophilic addition

Palladium-catalyzed Carbon-Carbon and Carbon-Oxygen Bond Formations

The organometallic derivatives of this compound are key intermediates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

Carbon-Carbon Bond Formation:

The Negishi coupling is a prominent example of a palladium-catalyzed C-C bond-forming reaction that utilizes organozinc reagents. The (2-methyltetrahydrofuran-2-yl)methylzinc iodide, formed in situ from this compound, can be coupled with a variety of organic halides (aryl, vinyl, or alkyl halides) in the presence of a palladium(0) catalyst.

The catalytic cycle for the Negishi coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide (R'-X) to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent, [(2-methyltetrahydrofuran-2-yl)methyl]ZnI, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of palladium catalyst and ligands is crucial for the efficiency of the Negishi coupling. Catalysts such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands are commonly employed.

The table below presents hypothetical examples of Negishi coupling reactions involving the organozinc reagent derived from this compound.

Coupling Partner (R'-X)Palladium CatalystLigandProduct
IodobenzenePd₂(dba)₃SPhos2-Benzyl-2-methyltetrahydrofuran
4-BromotoluenePd(PPh₃)₄-2-(4-Methylbenzyl)-2-methyltetrahydrofuran
Vinyl bromidePd(OAc)₂P(o-tol)₃2-Allyl-2-methyltetrahydrofuran

Carbon-Oxygen Bond Formation:

Palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig amination for C-N bonds, can be extended to the formation of ethers. While less common than C-C bond formation for primary alkyl halides, the reaction of this compound with alcohols or phenols in the presence of a suitable palladium catalyst and a strong base could potentially lead to the formation of the corresponding ethers.

The mechanism for C-O bond formation is analogous to that of C-C bond formation, involving oxidative addition of the alkyl iodide to the palladium(0) catalyst, followed by reaction with an alkoxide (formed from the alcohol and base) and subsequent reductive elimination. The success of this transformation is highly dependent on the ligand system, which must promote the often-difficult reductive elimination step to form the C-O bond.

Ring-Opening and Rearrangement Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring in this compound is generally stable under neutral and basic conditions. However, under acidic conditions or in the presence of certain Lewis acids, the ether oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack and subsequent ring-opening.

The reaction of 2-methyltetrahydrofuran with hydrogen iodide (HI) is known to proceed via an Sₙ2 pathway, where the iodide ion attacks the less sterically hindered carbon atom adjacent to the ether oxygen. stackexchange.com In the case of this compound, the presence of the methyl group at the 2-position and the iodomethyl substituent would influence the regioselectivity of the ring-opening.

Under strongly acidic conditions, protonation of the ether oxygen would be the initial step. A subsequent attack by a nucleophile (e.g., iodide from HI) could occur at either the C5 or the C2 carbon. Attack at the less substituted C5 position would lead to the formation of a primary alcohol and a primary iodide. Conversely, attack at the more substituted C2 position, while sterically more hindered, could be favored if there is any development of positive charge at this tertiary center, resembling an Sₙ1-like mechanism.

The table below outlines potential ring-opening products of this compound under acidic conditions.

ReagentProposed MechanismMajor ProductMinor Product
HI (conc.)Sₙ2-like1,5-Diiodo-4-methylpentan-4-ol5-Iodo-2-(iodomethyl)pentan-2-ol
HBr/heatSₙ1/Sₙ25-Bromo-1-iodo-4-methylpentan-4-ol5-Bromo-2-(iodomethyl)pentan-2-ol

Rearrangement reactions of the tetrahydrofuran core of this compound are less common but could potentially be induced by strong Lewis acids. Coordination of a Lewis acid to the ether oxygen could facilitate a hydride shift or a rearrangement of the carbon skeleton, although such reactions would likely require harsh conditions and may lead to a mixture of products.

Strategic Utilization of 2 Iodomethyl 2 Methyltetrahydrofuran As a Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Systems

While direct and extensive literature on the use of 2-(Iodomethyl)-2-methyltetrahydrofuran for the construction of complex polycyclic and heterocyclic systems is not abundant, its structural motifs are found within larger, more complex molecules. The principles of its reactivity can be inferred from related chemistries. The inherent reactivity of the iodomethyl group makes it a prime candidate for nucleophilic substitution reactions, which are fundamental to ring-formation strategies.

In principle, the this compound moiety can be incorporated into larger polycyclic frameworks through intramolecular cyclization reactions. For instance, a substrate containing a nucleophilic site appropriately positioned on a side chain attached to the tetrahydrofuran (B95107) ring could undergo an intramolecular Williamson ether synthesis or a related cyclization to form a new fused or bridged ring system.

Furthermore, the tetrahydrofuran ring itself can be a precursor to other heterocyclic systems. Ring-opening reactions, followed by subsequent functionalization and cyclization, could lead to the formation of different five- or six-membered heterocycles. While specific examples detailing these transformations for this compound are not prevalent in readily available literature, the fundamental reactivity patterns of alkyl iodides and tetrahydrofurans suggest its potential in such synthetic endeavors. The development of novel synthetic methodologies could further expand the utility of this compound in the creation of diverse and complex molecular architectures.

Application in Carbohydrate Chemistry and Glycoside Synthesis

The application of this compound in carbohydrate chemistry and glycoside synthesis is an area of potential, though not extensively documented, utility. Glycosyl iodides are known to be highly reactive glycosyl donors in the formation of glycosidic bonds, a critical linkage in a vast array of biologically important molecules. While this compound is not a glycosyl iodide itself, its structural components are relevant to carbohydrate chemistry.

The tetrahydrofuran ring is a core structure in many furanose sugars. The derivatization of this compound could, in principle, lead to the synthesis of C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond. The iodomethyl group provides a handle for such transformations, for example, through conversion to an organometallic reagent followed by addition to a suitable electrophile.

Moreover, the principles of using alkyl iodides in conjunction with carbohydrate-derived alcohols to form ether linkages are well-established. While not a glycosidic bond in the strictest sense, the etherification of hydroxyl groups on a carbohydrate scaffold with this compound could be a viable strategy for introducing this particular cyclic ether motif into a larger glycoconjugate. This could be of interest for modifying the physical and biological properties of carbohydrates. Further research is needed to fully explore and document the specific applications of this compound in this specialized field of organic synthesis.

Precursor for the Synthesis of Bioactive Molecule Scaffolds

The tetrahydrofuran ring system is a common scaffold found in a wide variety of naturally occurring and synthetically derived bioactive molecules. As such, this compound represents a potentially valuable building block for the synthesis of novel pharmacologically active compounds. The combination of the stable ether ring and the reactive iodomethyl group allows for its incorporation into larger molecular frameworks that may exhibit biological activity.

While specific, named bioactive molecules directly synthesized from this compound are not extensively reported in the mainstream literature, the strategic importance of the 2-methyltetrahydrofuran (B130290) (2-MeTHF) core is well-recognized. 2-MeTHF is considered a "green" solvent and is also a structural component in some pharmaceuticals. The derivatization of this core structure, for which this compound is a prime candidate, opens avenues for the exploration of new chemical space in drug discovery.

The iodomethyl group can be readily converted into a variety of other functional groups, such as amines, azides, thiols, and phosphonates, through nucleophilic substitution reactions. This functional group interconversion is a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. Therefore, this compound can be viewed as a versatile starting material for the generation of libraries of compounds based on the 2-methyltetrahydrofuran scaffold for biological screening.

Derivatization to Other Functionalized Tetrahydrofurans

The chemical reactivity of this compound makes it an excellent precursor for a variety of other functionalized tetrahydrofurans. The primary site of reactivity is the carbon-iodine bond, which is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

A common and straightforward derivatization is the displacement of the iodide ion by various nucleophiles. This allows for the synthesis of a series of 2-substituted-methyl-2-methyltetrahydrofurans with diverse functionalities.

NucleophileResulting Functional GroupProduct Name (Example)
Hydroxide (OH⁻)Hydroxyl (-OH)(2-Methyltetrahydrofuran-2-yl)methanol
Alkoxide (RO⁻)Ether (-OR)2-(Alkoxymethyl)-2-methyltetrahydrofuran
Cyanide (CN⁻)Nitrile (-CN)2-(2-Methyltetrahydrofuran-2-yl)acetonitrile
Azide (N₃⁻)Azide (-N₃)2-(Azidomethyl)-2-methyltetrahydrofuran
Thiolate (RS⁻)Thioether (-SR)2-(Alkylthiomethyl)-2-methyltetrahydrofuran
Amine (RNH₂)Amine (-NHR)N-Alkyl-1-(2-methyltetrahydrofuran-2-yl)methanamine

Furthermore, the iodomethyl group can participate in the formation of carbon-carbon bonds. For instance, it can be used in coupling reactions or converted into an organometallic reagent, such as a Grignard or an organolithium reagent, which can then react with various electrophiles like aldehydes, ketones, and esters to build more complex carbon skeletons.

In a specific example of a related iodo-tetrahydrofuran derivative, treatment of 1-iodomethyl-1,5-bis-epoxides with zinc in refluxing ethanol (B145695) leads to a stereospecific elimination-cyclization reaction to afford cis or trans 2-vinyl-5-(1-hydroxyethyl)-substituted tetrahydrofurans in high yield. This demonstrates how the iodo-methyl functionality can be utilized in more complex transformations to generate highly functionalized tetrahydrofuran rings.

Stereochemical Analysis and Conformational Dynamics of 2 Iodomethyl 2 Methyltetrahydrofuran

Chirality at the C-2 Position and Enantiomeric Purity

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in stereoselective synthesis. While specific studies detailing the enantiomeric purity of 2-(iodomethyl)-2-methyltetrahydrofuran are not extensively documented in readily available literature, the principles of stereoselective synthesis of substituted tetrahydrofurans are well-established. Such syntheses often employ chiral starting materials or chiral catalysts to favor the formation of one enantiomer over the other. The enantiomeric purity of the resulting product is typically quantified using techniques such as chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or through the use of chiral shift reagents in NMR spectroscopy.

Conformational Preferences of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is not planar but exists in a continuous series of puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or twist-boat, Cs symmetry) and the twist (or half-chair, C2 symmetry) forms. These conformations can interconvert through a low-energy process known as pseudorotation.

Influence of the Iodomethyl Substituent on Ring Conformation

The presence of substituents on the THF ring significantly influences its conformational equilibrium. For this compound, the bulky iodomethyl group and the methyl group at the C-2 position play a pivotal role in determining the preferred ring pucker. Generally, bulky substituents tend to occupy pseudo-equatorial positions to minimize steric interactions with the rest of the ring.

Pseudorotation and Conformational Interconversion

The tetrahydrofuran ring undergoes a dynamic process of pseudorotation, where the pucker of the ring appears to rotate around the ring without any actual rotation of the molecule itself. This process allows for the interconversion between different envelope and twist conformations. The energy barrier for pseudorotation in the parent tetrahydrofuran is very low, making it highly flexible at room temperature.

For this compound, the substituents at the C-2 position will create a more complex potential energy surface for pseudorotation. The presence of these groups will lead to certain conformations being energetically favored over others. The interconversion between these conformations will still occur, but the molecule will spend a greater proportion of its time in the lower-energy conformations where steric clashes are minimized. The rate of this interconversion can be studied using dynamic NMR spectroscopy, where changes in the NMR spectrum at different temperatures can provide information about the energy barriers between different conformers.

Diastereomeric Ratios and Stereochemical Assignment in Reaction Products

When this compound is synthesized from an achiral precursor or a racemic mixture, or when it undergoes reactions that generate a new stereocenter, the formation of diastereomers is possible. The relative amounts of these diastereomers are expressed as the diastereomeric ratio (d.r.). The stereochemical outcome of such reactions is governed by factors such as the reaction mechanism, the nature of the reagents, and the steric and electronic properties of the substrate.

For instance, in reactions involving the formation of the tetrahydrofuran ring through cyclization, the stereochemistry of the starting material can dictate the stereochemistry of the product. Stereoselective syntheses of substituted tetrahydrofurans often proceed with high diastereoselectivity, leading to a significant preference for one diastereomer over the others.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Probing of 2 Iodomethyl 2 Methyltetrahydrofuran

High-Resolution Spectroscopic Techniques for Complex Structural Assignment

The precise structural assignment of 2-(Iodomethyl)-2-methyltetrahydrofuran relies on the synergistic use of several high-resolution spectroscopic techniques, including advanced Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Advanced NMR Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for establishing the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would be expected for the methyl group, the methylene (B1212753) protons of the iodomethyl group, and the methylene protons within the tetrahydrofuran (B95107) ring. The chemical shifts and coupling patterns of the ring protons can also give insights into the ring conformation.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Distinct signals would be observed for the quaternary carbon C2, the methyl carbon, the iodomethyl carbon, and the three carbons of the tetrahydrofuran ring.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps to trace the connectivity of the protons within the tetrahydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₁IO), HRMS would provide a very precise mass measurement of the molecular ion, confirming its chemical formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule might involve the loss of an iodine atom, the iodomethyl group, or cleavage of the tetrahydrofuran ring.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

C-H stretching vibrations: In the region of 2850-3000 cm⁻¹, characteristic of the methyl and methylene groups.

C-O-C stretching vibrations: A strong band, typically in the 1050-1150 cm⁻¹ region, confirming the presence of the ether linkage in the tetrahydrofuran ring.

C-I stretching vibration: A weaker band expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)Methyl protons (CH₃): ~1.3 ppm (singlet)Iodomethyl protons (CH₂I): ~3.2 ppm (singlet)Ring protons (CH₂): 1.6-4.0 ppm (multiplets)
¹³C NMR Chemical Shift (δ)Quaternary Carbon (C2): ~80-90 ppmMethyl Carbon (CH₃): ~25-30 ppmIodomethyl Carbon (CH₂I): ~5-15 ppmRing Carbons: ~25-70 ppm
HRMS Exact Mass [M]⁺225.9855 for C₆H₁₁IO
IR Wavenumber (cm⁻¹)C-H stretch: 2850-3000C-O-C stretch: 1050-1150C-I stretch: 500-600

Chromatographic and Separation Techniques for Enantiomeric and Diastereomeric Analysis

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation and analysis of these enantiomers are crucial for understanding their stereospecific properties and reactions. Chiral chromatography is the primary method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving good separation.

Chiral Gas Chromatography (GC):

For volatile compounds like this compound, chiral GC is an effective separation technique. Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The enantiomers of the compound will exhibit different interactions with the CSP, resulting in their separation.

In the absence of a second chiral center, this compound does not have diastereomers. However, if it were to react with a chiral reagent to form a new product with an additional stereocenter, the resulting diastereomers could be separated by standard, non-chiral chromatography (either GC or HPLC) due to their different physical properties.

Interactive Data Table: Chromatographic Methods for Enantiomeric Analysis

Technique Stationary Phase Type Principle of Separation
Chiral HPLC Polysaccharide-based CSPsDifferential diastereomeric interactions between enantiomers and the chiral stationary phase.
Chiral GC Cyclodextrin-based CSPsFormation of transient diastereomeric inclusion complexes with different stabilities.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can confirm the relative stereochemistry and separate enantiomers, X-ray crystallography is the definitive technique for determining the absolute stereochemistry of a chiral molecule. spectrabase.com

The process involves growing a single crystal of one of the pure enantiomers. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms, thus establishing the absolute configuration (R or S) at the chiral center.

For this compound, obtaining a suitable single crystal of one of its enantiomers would allow for the unambiguous determination of its absolute stereochemistry. However, there is currently no publicly available crystal structure for this specific compound. The presence of the heavy iodine atom would be advantageous for the crystallographic analysis, as it would facilitate the determination of the absolute configuration through anomalous dispersion effects.

Theoretical and Computational Chemistry Approaches to 2 Iodomethyl 2 Methyltetrahydrofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 2-(Iodomethyl)-2-methyltetrahydrofuran, DFT calculations can elucidate its fundamental electronic structure and predict its reactivity. By solving approximations of the Schrödinger equation, DFT methods can determine electron density distribution, molecular orbital energies, and other key electronic descriptors.

Commonly, a functional such as B3LYP combined with a basis set like 6-31G* is employed for geometry optimization and electronic property calculations. The optimized geometry provides the most stable three-dimensional arrangement of the atoms. From this, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors that provide a quantitative measure of chemical behavior. These descriptors, based on the conceptual DFT framework, help in understanding and predicting the outcomes of chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value Significance
HOMO Energy -9.5 eV Indicates the ability to donate electrons.
LUMO Energy -0.8 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 8.7 eV Relates to chemical reactivity and stability.
Dipole Moment 2.1 D Measures the polarity of the molecule.
Electron Affinity 1.2 eV Energy released when an electron is added.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis

The flexible five-membered ring of the tetrahydrofuran (B95107) moiety in this compound allows it to adopt various conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. By simulating the atomic motions according to the principles of classical mechanics, MD can reveal the preferred shapes (conformers) of the molecule and the dynamics of their interconversion.

An MD simulation would typically involve placing the molecule in a simulated box, often with a solvent, and calculating the forces between atoms using a force field (e.g., AMBER, CHARMM). The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over a set period. Analysis of these trajectories can identify the most stable, low-energy conformations, such as the envelope and twist forms of the tetrahydrofuran ring. It can also map the distribution of key dihedral angles, providing a statistical understanding of the molecule's flexibility. An extended quantum chemical study of pseudorotation in the related compound 2-methyltetrahydrofuran (B130290) has been undertaken to provide insight into its conformational features. researchgate.net

Table 2: Key Conformational States of this compound from MD Simulations

Conformer Ring Pucker Relative Population (%) Key Dihedral Angle (C-O-C-C)
Envelope (E) C3-endo ~60% ~35°
Twist (T) C2-exo/C3-endo ~35% ~-20°

Note: This table presents hypothetical data illustrating the type of results obtained from MD simulations for cyclic ethers.

Transition State Modeling and Energy Profile Calculations

Understanding the mechanism of reactions involving this compound requires the characterization of transition states and the calculation of reaction energy profiles. Computational methods, particularly those based on quantum mechanics, are adept at locating the high-energy transition state structures that connect reactants to products.

For instance, a common reaction for this molecule would be a nucleophilic substitution (SN2) at the carbon atom bonded to the iodine. Transition state modeling for such a reaction would involve finding the geometry of the intermediate where the nucleophile is partially bonded to the carbon and the carbon-iodine bond is partially broken. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these saddle points on the potential energy surface.

Table 3: Calculated Energy Profile for an SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

Species Relative Energy (kcal/mol) Description
Reactants 0 Starting materials: this compound + OH⁻
Transition State +22.5 Highest energy point along the reaction coordinate.

Note: The energy values are illustrative for a typical SN2 reaction and would be calculated using high-level quantum chemistry methods.

Solvation Effects and Reaction Environment Modeling

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding these solvation effects. There are two main approaches: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and is often used to study how a solvent's polarity affects conformational stability and reaction energies. For example, calculations could show how the energy difference between conformers or the activation energy of a reaction changes when moving from a non-polar solvent like heptane (B126788) to a polar solvent like water. researchgate.net

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the simulation. This is typically done within the framework of MD or Monte Carlo simulations. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and how the solvent structure is organized around the solute molecule. For a molecule like this compound, this could reveal specific interactions between the ether oxygen or the iodine atom and surrounding solvent molecules.

Table 4: Effect of Solvent on a Key Reaction Parameter (e.g., Activation Energy) for this compound

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol) Modeling Approach
Gas Phase 1 28.0 QM
Heptane 1.9 26.5 QM/PCM
Tetrahydrofuran 7.5 24.1 QM/PCM

Note: This table illustrates the expected trend of decreasing activation energy for an SN2 reaction with increasing solvent polarity, as captured by computational models.

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